Copper acetylmethionate
Description
Properties
CAS No. |
105883-51-0 |
|---|---|
Molecular Formula |
C3H4CuO7S2 |
Molecular Weight |
279.724 |
IUPAC Name |
copper;2-oxopropane-1,1-disulfonate |
InChI |
InChI=1S/C3H6O7S2.Cu/c1-2(4)3(11(5,6)7)12(8,9)10;/h3H,1H3,(H,5,6,7)(H,8,9,10);/q;+2/p-2 |
InChI Key |
WFLJZKUEAWPQEV-UHFFFAOYSA-L |
SMILES |
CC(=O)C(S(=O)(=O)[O-])S(=O)(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Silver acetylmethionate is distinguished by its antimicrobial role, unlike the skin-conditioning focus of copper, zinc, and manganese variants .
- Zinc acetylmethionate shares cosmetic applications with copper but lacks evidence of metal-specific bioactivity .
Functional Analogues: Copper-Based Cosmetic Ingredients
Copper derivatives in cosmetics vary in ligand structure and functional roles.
Key Differences :
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing high-purity copper acetylmethionate, and how can researchers validate the compound’s structural integrity?
- Methodological Answer : Synthesis should follow rigorous stoichiometric control under inert conditions to prevent oxidation. Purification via recrystallization or column chromatography is critical. Structural validation requires a combination of techniques:
- Spectroscopic Analysis : Use FTIR to confirm the acetyl and methionine moieties (C=O stretch at ~1650 cm⁻¹, S–Cu bonds at ~450 cm⁻¹) .
- Elemental Analysis : Verify Cu content via ICP-MS or atomic absorption spectroscopy (target: ~22.7% Cu based on molecular formula C₃H₄CuO₇S₂) .
- X-ray Diffraction (XRD) : For crystalline structure confirmation, though limited data exists in public databases, necessitating cross-referencing with synthetic replicates .
Q. What analytical techniques are most effective for characterizing this compound’s stability under varying pH conditions?
- Methodological Answer : Stability studies should employ:
- UV-Vis Spectroscopy : Track absorbance shifts (e.g., Cu²⁺ d-d transitions at ~800 nm) under pH 2–12 to identify degradation thresholds .
- HPLC with Photodiode Array Detection : Monitor decomposition products (e.g., free methionine or acetylated byproducts) using C18 columns and aqueous/organic mobile phases .
- Chelation Competency Assays : Compare stability in the presence of competing ligands (e.g., EDTA) to assess ligand displacement risks .
Advanced Research Questions
Q. How can conflicting reports on this compound’s bioavailability in different biological models be systematically investigated?
- Methodological Answer : Resolve discrepancies through:
- Dose-Response Meta-Analysis : Aggregate data from in vitro (cell culture) and in vivo (rodent) studies, adjusting for variables like administration route (oral vs. topical) and Cu²⁺ speciation .
- Isotopic Tracing : Use ⁶⁵Cu-labeled compounds to track absorption/elimination kinetics across models .
- Computational Pharmacokinetic Modeling : Apply tools like GastroPlus to simulate bioavailability differences based on membrane permeability and metabolic enzyme interactions .
Q. What computational modeling approaches are suitable for predicting this compound’s interaction with biological macromolecules?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions (e.g., with albumin or metallothionein) using force fields like AMBER or CHARMM, incorporating solvation effects .
- Density Functional Theory (DFT) : Calculate binding energies for Cu coordination sites in acetylated methionine vs. competing biological ligands .
- Machine Learning : Train models on existing metallodrug datasets to predict redox activity or toxicity endpoints .
Q. What experimental controls are essential when studying this compound’s antioxidant activity to ensure data reliability?
- Methodological Answer : Include:
- Positive/Negative Controls : Compare to established antioxidants (e.g., ascorbic acid) and Cu²⁺ salts to isolate ligand-specific effects .
- Redox Buffers : Maintain consistent ionic strength and O₂ levels to prevent artifactual oxidation .
- Cellular Viability Assays : Use MTT or ROS-sensitive dyes to differentiate antioxidant efficacy from cytotoxicity .
Data Analysis and Reproducibility
Q. How should researchers address inconsistencies in this compound’s reported solubility across solvents?
- Methodological Answer : Standardize solubility testing via:
- Phase Solubility Diagrams : Measure saturation points in DMSO, water, and ethanol at 25°C/37°C .
- Dynamic Light Scattering (DLS) : Assess aggregation states that may skew solubility readings .
- Interlaboratory Validation : Share protocols and raw data via repositories like Zenodo to identify methodological biases .
Q. What strategies improve reproducibility in this compound’s catalytic applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
